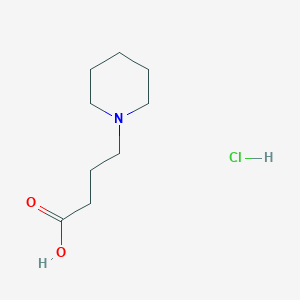
4-(Piperidin-1-yl)butanoic acid hydrochloride
Descripción general
Descripción
4-(Piperidin-1-yl)butanoic acid hydrochloride: is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 g/mol . It is a derivative of piperidine and butanoic acid, and it is commonly used in various chemical and biological research applications. This compound is known for its role in the synthesis of inhibitors of nicotinamide adenine dinucleotide (NAD) biosynthesis .
Mecanismo De Acción
Target of Action
It is known to participate in the synthesis of fk866 , an inhibitor of NAD biosynthesis . Therefore, it may indirectly affect the enzymes involved in this pathway.
Mode of Action
As a component in the synthesis of FK866 , it may contribute to the inhibition of NAD biosynthesis
Biochemical Pathways
4-(Piperidin-1-yl)butanoic acid hydrochloride is involved in the synthesis of FK866 , which inhibits NAD biosynthesis. NAD is a crucial coenzyme in redox reactions, and its inhibition can affect multiple biochemical pathways, including energy metabolism and cell survival.
Result of Action
As a precursor in the synthesis of fk866 , it may contribute to the cellular effects of this compound, which include inhibition of NAD biosynthesis and potential impacts on cell survival and energy metabolism.
Análisis Bioquímico
Biochemical Properties
4-(Piperidin-1-yl)butanoic acid hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of inhibitors for nicotinamide adenine dinucleotide (NAD) biosynthesis. One notable interaction is with the enzyme nicotinamide phosphoribosyltransferase (NAmPRTase), which is crucial in the NAD salvage pathway. The compound participates in the synthesis of FK866, an inhibitor of NAD biosynthesis . This interaction is essential as it can influence cellular metabolism and energy production.
Cellular Effects
This compound has been observed to affect various cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in inhibiting NAD biosynthesis can lead to a decrease in cellular NAD levels, which in turn affects energy metabolism and cell survival. This can be particularly significant in cancer cells, where NAD levels are crucial for rapid cell proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with NAmPRTase, leading to the inhibition of NAD biosynthesis. The compound binds to the enzyme, preventing it from catalyzing the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a precursor of NAD. This inhibition results in decreased NAD levels, affecting various cellular processes that depend on NAD as a cofactor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere and room temperature conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively inhibit NAD biosynthesis without causing significant toxicity. At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions. Studies have indicated that the compound’s dosage must be carefully controlled to avoid potential toxic effects while achieving the desired biochemical outcomes .
Metabolic Pathways
This compound is involved in the NAD salvage pathway, interacting with enzymes such as NAmPRTase. This interaction is crucial for the compound’s role in inhibiting NAD biosynthesis. By affecting the metabolic flux of NAD, the compound can influence various metabolic processes within the cell, including energy production and redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Understanding these interactions is crucial for determining the compound’s localization and accumulation within different cellular compartments .
Subcellular Localization
This compound’s subcellular localization can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are essential for understanding how the compound exerts its effects at the molecular level and its potential impact on cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-1-yl)butanoic acid hydrochloride typically involves the reaction of piperidine with butanoic acid derivatives. One common method is the reaction of piperidine with 4-chlorobutyric acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated as the hydrochloride salt by the addition of hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or other suitable purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Piperidin-1-yl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
4-(Piperidin-1-yl)butanoic acid hydrochloride has several scientific research applications, including:
Comparación Con Compuestos Similares
- 4-(Dimethylamino)butanoic acid hydrochloride
- 1-Boc-4-piperidone
- N-Methyl-4-piperidone
Comparison: 4-(Piperidin-1-yl)butanoic acid hydrochloride is unique due to its specific structure and its role as an inhibitor of NAD biosynthesis. While similar compounds may share structural features, they may not exhibit the same biological activity or specificity for NAD biosynthesis inhibition .
Propiedades
IUPAC Name |
4-piperidin-1-ylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c11-9(12)5-4-8-10-6-2-1-3-7-10;/h1-8H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVIJYFRXDQEOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5463-76-3 | |
| Record name | 5463-76-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15135 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(piperidin-1-yl)butanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Amino-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1282323.png)

![2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1282325.png)

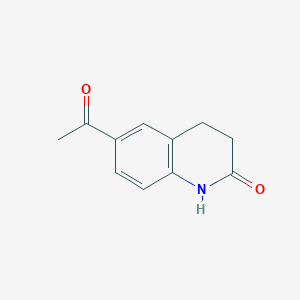

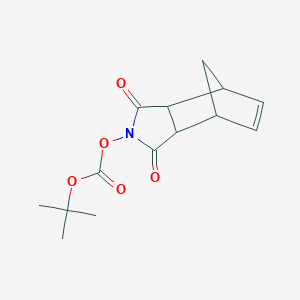
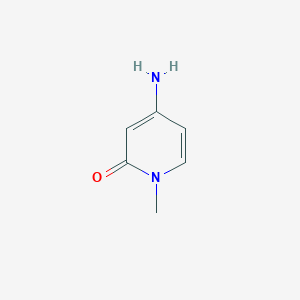
![4-[Ethyl(methyl)amino]benzaldehyde](/img/structure/B1282353.png)
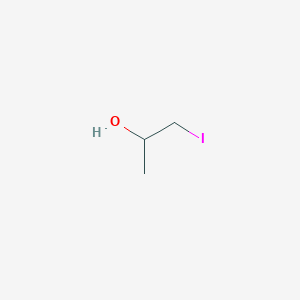


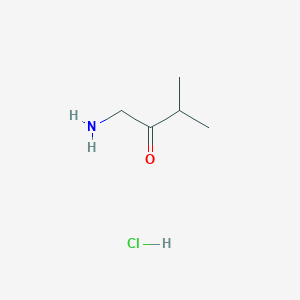
![Methyl 2-{bicyclo[2.2.1]heptan-2-yl}acetate](/img/structure/B1282367.png)
